2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate
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Overview
Description
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is a compound that combines the properties of both 2-(diethylamino)ethanol and [(E)-tetradec-1-enyl] hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . [(E)-tetradec-1-enyl] hydrogen sulfate is a sulfate ester of a long-chain alkene, which can be used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction is as follows:
(C2H5)2NH+C2H4O→(C2H5)2NCH2CH2OH
For the preparation of [(E)-tetradec-1-enyl] hydrogen sulfate, the starting material is typically tetradec-1-ene, which undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to form the sulfate ester .
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves large-scale reactions in reactors with precise control over temperature and pressure to ensure high yield and purity . The production of [(E)-tetradec-1-enyl] hydrogen sulfate also involves similar large-scale processes with stringent control over reaction conditions to produce the desired sulfate ester .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Alkyl halides or sulfonates are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethanol involves its ability to act as a nucleophile due to the presence of the diethylamino group. This allows it to participate in various nucleophilic substitution reactions. The [(E)-tetradec-1-enyl] hydrogen sulfate component acts as a surfactant, reducing surface tension and promoting interactions between different phases .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanolamine: Similar structure but lacks the sulfate ester component.
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of diethylamino groups.
Uniqueness
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a long-chain sulfate ester. This combination imparts both nucleophilic and surfactant properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
65121-87-1 |
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Molecular Formula |
C20H43NO5S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C14H28O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h13-14H,2-12H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3/b14-13+; |
InChI Key |
QYKXTAYXRYUMBC-IERUDJENSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/OS(=O)(=O)O.CCN(CC)CCO |
Canonical SMILES |
CCCCCCCCCCCCC=COS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
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